Benzotrichloride
Description
Benzotrichloride (CAS 98-07-7), a chlorinated hydrocarbon with the molecular formula C₆H₅CCl₃, is an oily, colorless to yellowish liquid that fumes in air due to hydrolysis . It has a penetrating odor and is denser than water. Industrially, it is a critical intermediate for synthesizing dyes, UV stabilizers in plastics, and antimicrobial agents . Upon hydrolysis, it releases benzoic acid and hydrochloric acid, which are highly irritating to skin and mucous membranes . The U.S. National Cancer Institute classifies this compound as a probable human carcinogen (Group 2A) due to evidence of tumors in animal studies . Its production involves chlorination of toluene, often catalyzed by benzoyl peroxide or aluminum chloride .
Structure
3D Structure
Properties
IUPAC Name |
trichloromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3, Array | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25838-95-3 | |
| Record name | Benzene, (trichloromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25838-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020148 | |
| Record name | Benzotrichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzotrichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzotrichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS No. |
98-07-7, 30583-33-6 | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzotrichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotrichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, trichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030583336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOTRICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzotrichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62VHG99AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |
| Record name | BENZOTRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2592 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOTRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOTRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZOTRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/773 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Preparation Methods
Batch Chlorination Process
In traditional batch reactors, toluene undergoes free radical chlorination in the presence of chlorine gas () and UV light or heat. The stepwise reaction proceeds as follows:
Key parameters include:
-
Temperature : 70–190°C to balance reaction rate and by-product formation.
-
Residence time : Extended durations (10–24 hours) to maximize conversion.
-
Light intensity : UV irradiation initiates free radical chain reactions, accelerating chlorination.
Batch methods yield BTC with ~90% purity but suffer from high benzal chloride residuals (0.4–2%) and nuclear-chlorinated by-products (up to 22% under suboptimal conditions).
Continuous Photolytic Chlorination
Modern continuous processes address batch limitations through staged reactors and inert gas dilution. A patented two-step approach achieves superior purity:
Step 1: Primary Chlorination
-
Toluene reacts with 90–96% stoichiometric in ≥2 reactors at 70–190°C under UV.
-
Intermediate products: Benzyl chloride () and benzal chloride ().
Step 2: Secondary Chlorination
-
Residual intermediates react with 30% excess diluted with inert gas (e.g., ) in ≥2 reactors.
-
Critical adjustments :
Outcomes :
| Parameter | Value |
|---|---|
| BTC purity | 94.4% |
| Benzaldehyde content | ≤0.2% |
| Nuclear-chlorinated by-products | ≤5.2% |
This method reduces by-products by 68% compared to batch processes while achieving consistent output.
Catalytic Fluoride Substitution Methods
Alternative routes employ fluorinated precursors and Friedel-Crafts catalysts to synthesize BTC derivatives. A Japanese patent details the reaction of polyhalogenated benzotrifluorides with titanium tetrachloride () under high-pressure conditions:
Reaction Mechanism
Fluorine atoms in precursors like 2,3,4-trichlorobenzotrifluoride are replaced by chlorine via catalytic substitution:
Process Conditions
-
Catalyst : (40 ml per 900 g precursor).
-
Solvent : Carbon tetrachloride ().
-
Temperature : 140°C for 15 hours under autogenous pressure (122 bar).
-
Yield : 975 g of 2,3,4-trichlorobenzotrifluoride (96% theoretical).
This method specializes in producing halogen-rich BTC variants but requires stringent pressure control and catalyst recovery systems.
Comparative Analysis of Preparation Methods
| Method | Purity (%) | By-products (%) | Scalability | Energy Cost |
|---|---|---|---|---|
| Batch chlorination | 90 | 10–22 | Moderate | High |
| Continuous photolytic | 94.4 | 5.2 | High | Moderate |
| Catalytic substitution | 96 | 4 | Low | Very high |
Key findings :
Chemical Reactions Analysis
Hydrolysis Reactions
Benzotrichloride hydrolyzes in the presence of water or moisture, producing benzoic acid and hydrochloric acid. The reaction proceeds via nucleophilic attack by water at the electrophilic α-carbon:
-
Kinetics : Hydrolysis occurs rapidly with a half-life of ~2.4 minutes in aqueous environments .
-
By-products : Incomplete hydrolysis may yield intermediates like benzoyl chloride (C₆H₅COCl) .
Nucleophilic Substitution Reactions
The trichloromethyl group undergoes substitution with nucleophiles, forming derivatives critical in industrial applications:
Reaction with Fluoride Salts
This compound reacts with potassium fluoride (KF) to synthesize benzotrifluoride (C₆H₅CF₃), a precursor for agrochemicals:
Reaction with Phenolic Compounds
This compound reacts with resorcinol (1,3-dihydroxybenzene) to form 2,4-dihydroxybenzophenone, a UV stabilizer:
Reactions with Bases and Amines
This compound reacts violently with strong bases and amines, generating hazardous by-products:
Redox and Incompatible Reactions
This compound exhibits hazardous reactivity with oxidizing agents and metals:
Reaction with Oxidizers
Chlorates or nitric acid induce violent decomposition, releasing toxic gases (Cl₂, CO):
Reaction with Light Metals
Aluminum or magnesium reacts exothermically, forming metal chlorides and hydrogen gas:
Hazardous Reaction By-products
Key risks associated with this compound reactions include:
-
Hydrogen Chloride (HCl) : Corrosive gas released during hydrolysis .
-
Chlorinated Aromatics : Side products like dichlorotoluenes are persistent environmental pollutants .
-
Carcinogenic Metabolites : Benzoic acid (non-toxic) conjugates with glycine to form hippuric acid, but intermediates like benzyl chloride are carcinogenic .
Scientific Research Applications
1. Synthesis of Chemical Intermediates
Benzotrichloride is predominantly used as an intermediate in the production of:
- Benzoyl Chloride : Utilized in the synthesis of benzophenones and other derivatives.
- Dyes and Pigments : It plays a critical role in the manufacture of various dyes, providing color stability and intensity .
- Ultraviolet Stabilizers : These compounds are essential for protecting materials from UV degradation.
2. Production of Pharmaceuticals
this compound is involved in the synthesis of several pharmaceutical compounds, including antiseptics and antimicrobial agents. Its reactivity allows for the introduction of functional groups necessary for biological activity .
3. Research Applications
Recent studies have investigated the genotoxicity potential of this compound using high-throughput screening assays. Such research is vital for understanding its safety profile and regulatory implications .
Toxicological Studies
This compound has been subjected to various toxicological assessments due to its carcinogenic potential. Studies conducted on mice have shown that exposure through skin application can lead to an increased incidence of tumors, particularly lung adenomas and skin carcinomas .
Key Findings from Toxicological Studies:
- In a study involving skin applications, significant tumor incidences were observed:
- Lung Tumors : 53% incidence in treated mice.
- Skin Carcinomas : Notable occurrences in high-dose groups.
These findings highlight the necessity for careful handling and regulation of this compound in industrial settings.
Case Study 1: Industrial Use in Dye Manufacturing
A dye manufacturing company utilized this compound as an intermediate for producing a specific blue dye. The process involved multiple steps where this compound was reacted with other chlorinated compounds, resulting in a stable dye product with enhanced lightfastness.
Case Study 2: Pharmaceutical Synthesis
In a pharmaceutical context, this compound was employed to synthesize an antiseptic compound. The reaction conditions were optimized to minimize by-products while maximizing yield. The resulting product demonstrated effective antimicrobial properties against a range of pathogens.
Mechanism of Action
Benzotrichloride exerts its effects primarily through its reactivity at the chlorinated α-carbon. This reactivity allows it to participate in various substitution and condensation reactions, leading to the formation of a wide range of chemical intermediates. The molecular targets and pathways involved in these reactions include the formation of stable intermediates such as phenyldichlorocarbenium ions, which are useful in Friedel-Crafts acylations .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : this compound’s higher log P (3.0) compared to benzotrifluoride (1.7) suggests greater lipid solubility, influencing its environmental persistence and biological uptake .
- Reactivity: The three chlorine atoms in this compound make it more reactive than mono- or di-chlorinated analogs (e.g., benzyl or benzal chloride) .
Toxicity and Carcinogenicity
Mechanistic Insights :
- This compound’s hydrolysis releases HCl and benzoic acid, contributing to its corrosivity and irritation .
- Chronic exposure to this compound is linked to central nervous system effects (headaches, fatigue) and hematological disorders .
Reactivity and Hydrolysis Behavior
- This compound : Hydrolyzes in moisture to benzoic acid and HCl via a pH-independent mechanism. The reaction rate decreases with increasing chloride ion concentration .
- Benzyl chloride : Hydrolyzes to benzyl alcohol and HCl, a slower process compared to this compound due to fewer chlorine atoms .
- Benzotrifluoride : Resists hydrolysis due to strong C-F bonds, enhancing its stability in biological systems .
Biological Activity
Benzotrichloride (BTC), chemically known as α,α,α-trichlorotoluene, is an organic compound with significant biological activity, particularly concerning its carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, focusing on its carcinogenicity, mutagenicity, and metabolic pathways.
- Chemical Formula : C₇HCl₃
- CAS Number : 98-07-7
- Molecular Weight : 201.43 g/mol
This compound is primarily used in the production of benzoyl chloride and other chemical intermediates. Its structure consists of a benzene ring substituted with three chlorine atoms and a methyl group.
Carcinogenicity
This compound has been classified as "Reasonably Anticipated to be a Human Carcinogen" by the National Toxicology Program (NTP) due to substantial evidence of carcinogenicity in animal studies. The following table summarizes key findings from various studies on the carcinogenic effects of this compound:
| Study Type | Exposure Method | Tumor Incidence (%) | Target Organs |
|---|---|---|---|
| Skin Painting (Fukuda et al.) | Dermal application | 54% (lung), 55% (skin) | Lung, Skin, Lymphatic tissues |
| Inhalation Study | Vapor inhalation | 81.1% (lung), 27% (skin) | Lung, Skin, Lymphatic tissues |
| Oral Administration | Gastric intubation | Significant tumors observed | Lung, Skin, Thymus |
Detailed Findings
- Skin Painting Studies : In studies conducted by Fukuda et al., mice treated with varying doses of this compound showed a high incidence of skin carcinomas and lung adenomas. Specifically, in high-dose groups, tumor incidences reached up to 60% for skin carcinomas and 90% for lung tumors within 10 months of treatment .
- Inhalation Studies : Mice exposed to this compound vapors showed alarming rates of pulmonary tumors (81.1%) and skin tumors (27%) after prolonged exposure . The study concluded that inhalation exposure significantly increases the risk of developing malignancies compared to control groups.
- Oral Administration : Oral exposure also demonstrated a significant increase in tumor incidence across multiple sites, including the lungs and skin. Notably, squamous cell carcinomas were frequently observed in the forestomach and skin .
Mutagenicity
This compound has been found to exhibit mutagenic properties in various test systems. The compound caused DNA damage and mutations in bacterial assays, indicating its potential to induce genetic alterations . Specific findings include:
- Ames Test Results : In bacterial assays using Salmonella typhimurium, this compound induced mutations under metabolic activation conditions .
- Chromosomal Aberrations : Studies have reported increased chromosomal aberrations in bone marrow cells of rats exposed to low concentrations of this compound .
Metabolic Pathways
The metabolism of this compound involves its conversion into benzoic acid and subsequent excretion primarily via urine. Key metabolic findings include:
- Absorption and Elimination : After administration in rats, peak blood concentration occurred at approximately 4 hours post-exposure, with a half-life of about 22 hours. Most metabolites were excreted as hippuric acid .
- Tissue Distribution : The highest concentrations were found in the liver, kidney, and adipose tissues after exposure .
Case Studies
Several case studies have highlighted the occupational hazards associated with this compound exposure:
- Occupational Exposure : Workers in industries producing benzoyl chloride exhibited higher incidences of lung cancer and malignant lymphomas attributed to prolonged exposure to this compound vapors .
- Epidemiological Evidence : Epidemiological studies have corroborated the association between this compound exposure and increased cancer risk among factory workers.
Q & A
Q. What safety protocols are critical when handling benzotrichloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear indirect-vent goggles, face shields, and chemically resistant gloves (e.g., Viton) to prevent skin/eye contact. Avoid contact lenses due to vapor penetration risks .
- Ventilation: Use fume hoods with ≥100 ft/min airflow to minimize inhalation exposure. Establish regulated zones with hazard warnings .
- Decontamination: Immediately shower after skin contact and use emergency eye wash stations. Launder contaminated clothing separately using informed personnel .
- Storage: Store away from amines, finely divided metals (e.g., aluminum), and strong acids to prevent violent reactions or chlorine gas release .
Q. How can this compound hydrolysis products be identified and quantified in environmental samples?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) for aqueous samples (e.g., surface water) to concentrate hydrolyzed products like benzoic acid and HCl .
- Analytical Techniques:
- GC-MS: Derivatize benzoic acid to methyl esters for volatile analysis.
- Ion Chromatography: Quantify chloride ions from hydrolysis .
- Calibration: Include internal standards (e.g., deuterated benzoic acid) to account for matrix effects .
Q. What are the recommended methods for synthesizing benzoic acid from this compound?
Methodological Answer:
- Reaction Setup: React this compound with excess aqueous calcium hydroxide (milk of lime) under reflux (80–90°C) for 6–8 hours .
- Mechanism: Hydrolysis replaces trichloromethyl groups with hydroxyl, followed by dehydration to form benzoic acid.
- Purification: Acidify the mixture with HCl, filter precipitates, and recrystallize from hot water (yield: 85–92%) .
Advanced Research Questions
Q. What experimental models and biomarkers are used to study this compound’s carcinogenicity?
Methodological Answer:
- In Vivo Models: A/J mice exposed to 10–50 ppm this compound via inhalation (6 hrs/day, 5 days/week) develop lung adenomas within 12–18 months. Tumors show K-ras codon 12 mutations (GC→AT transitions) via PCR amplification and Sanger sequencing .
- Biomarkers: Measure urinary thioethers or DNA adducts (e.g., benzyl-DNA conjugates) using LC-MS/MS to assess metabolic activation .
- Contradictions: While EPA IRIS classifies it as a probable human carcinogen, some regulatory thresholds (e.g., ACGIH ceiling limit: 0.8 mg/m³) remain unchanged due to limited occupational exposure data .
Q. How can reaction conditions be optimized for synthesizing benzotrifluoride from this compound?
Methodological Answer:
Q. What analytical strategies resolve contradictions in this compound’s environmental persistence data?
Methodological Answer:
- Half-Life Studies: Conduct controlled hydrolysis experiments at varying pH (4–9) and temperatures (20–40°C). Monitor degradation kinetics using HPLC-UV .
- Data Conflicts: Earlier studies report surface water detection , but rapid hydrolysis under alkaline conditions may lead to underestimation. Use stabilizers (e.g., NaN₃) in sampling to inhibit microbial degradation .
- Modeling: Apply QSAR models to predict environmental fate, cross-validated with experimental log Kow (2.8) and Henry’s law constants (3.2 × 10⁻⁴ atm·m³/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
